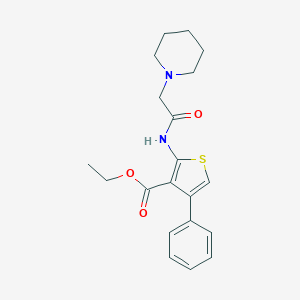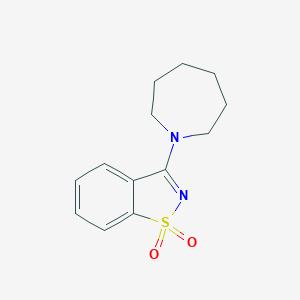
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
The mechanism of action of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets. For example, the anti-inflammatory activity of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the production of inflammatory cytokines. Similarly, the anti-cancer activity of this compound may be due to its ability to induce apoptosis in cancer cells by activating caspases.
Biochemical And Physiological Effects
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Additionally, 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been reported to have a low toxicity profile, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used for various applications. Additionally, the low toxicity profile of this compound makes it a safe candidate for further development. However, one of the limitations of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the development of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its cellular targets. Moreover, the development of new synthesis methods that can improve the solubility and bioavailability of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide may expand its potential applications.
Synthesis Methods
The synthesis of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide involves the reaction of 2-aminobenzenethiol with epichlorohydrin in the presence of a base. The resulting product is then reacted with azepane to obtain 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Scientific Research Applications
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Moreover, 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been reported to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
properties
CAS RN |
309735-29-3 |
|---|---|
Product Name |
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide |
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H16N2O2S/c16-18(17)12-8-4-3-7-11(12)13(14-18)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
XRMSASBXSGVRLP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1CCCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



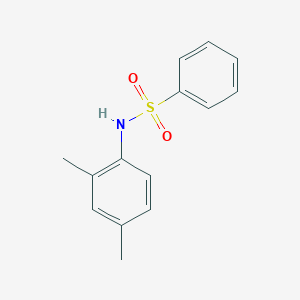
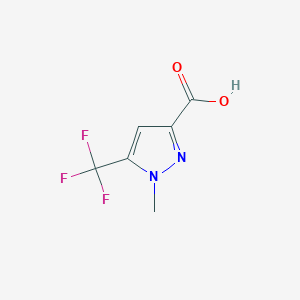
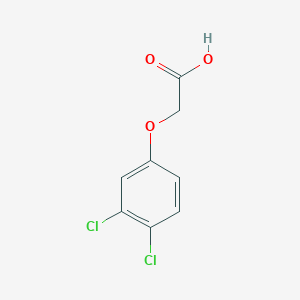
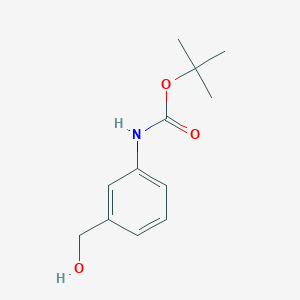
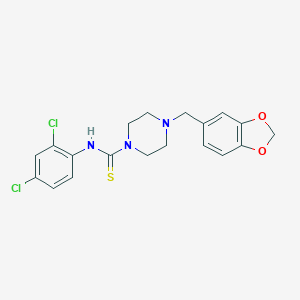
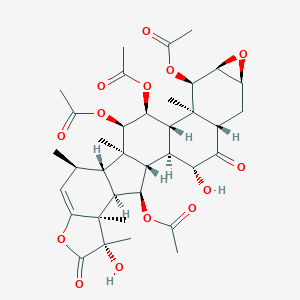
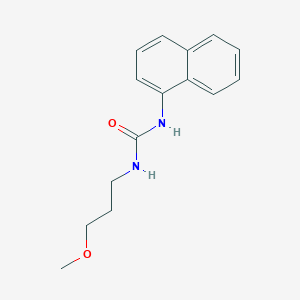
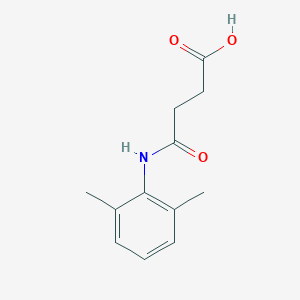
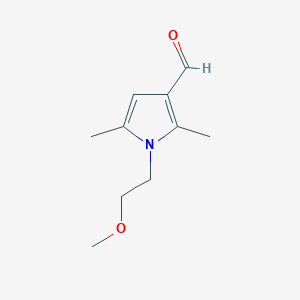
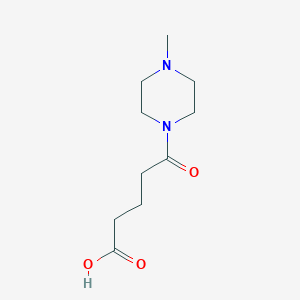
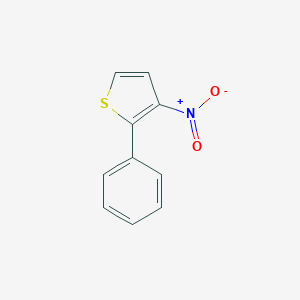
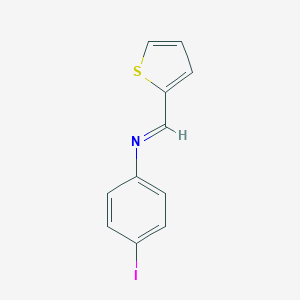
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
